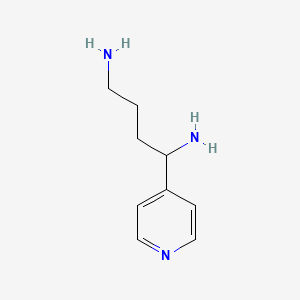

1-Pyridin-4-ylbutane-1,4-diamine

Overview

Description

1-Pyridin-4-ylbutane-1,4-diamine, also known as 4-PBD, is an organic compound with a wide range of applications in the laboratory. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. 4-PBD is used as a catalyst in organic synthesis, as a reagent in biochemical assays, and as a building block in the synthesis of organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Synthesis and Properties of Polyimides Poly(pyridine−imide) derived from a diamine containing a pyridine heterocyclic group has been synthesized, showcasing solubility in various solvents, high thermal stability, and mechanical strength. The polymers possess optical properties such as strong orange fluorescence, making them suitable for applications such as fluorescent materials or sensors (Liaw et al., 2007). Another poly(pyridine-imide) film demonstrated an “off–on” fluorescent switcher characteristic for acids, highlighting its potential in sensor technology (Wang et al., 2008).

Crystal Structure Analysis and Molecular Interactions Studies on isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines have elucidated the importance of C–H⋯N, C–H⋯π and π⋯π interactions in their crystal packing, offering insights into molecular design and structural stability (Lai et al., 2006).

Chelation and Coordination Chemistry A study explored surrogates of 2,2′-bipyridine designed to chelate Ag(I) and create metallotectons for engineering hydrogen-bonded crystals. This research underscores the role of diaminotriazinyl (DAT) groups in hydrogen bonding and metallic coordination, aiding the design of molecular architectures (Duong et al., 2011).

Complexation Studies Complexation to Cadmium(II) of a Tetradentate Ligand resulting from the condensation of 2-Pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine showcased the formation of cadmium iodide complex, revealing complexation behavior and crystal network interactions (Hakimi et al., 2013).

Mechanism of Action

Target of Action

It is known to be a pyridine-based ligand . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, allowing them to form stable complexes with various metals .

Mode of Action

As a pyridine-based ligand, it likely interacts with its targets by forming coordination bonds, which involve the sharing of an electron pair between the ligand (1-Pyridin-4-ylbutane-1,4-diamine) and its target (usually a metal ion) .

Result of Action

As a ligand, it likely influences the activity of its target, which can lead to various downstream effects depending on the specific target and the nature of the formed complex .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its ability to interact with its targets and form complexes . .

Biochemical Analysis

Biochemical Properties

1-Pyridin-4-ylbutane-1,4-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with polyamine biosynthetic enzymes, influencing the synthesis of polyamines such as putrescine, spermidine, and spermine . These interactions are crucial for maintaining cellular homeostasis and regulating cell growth and differentiation.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the levels of amino acids and polyamines in plant cells, affecting their growth and development . Additionally, it can impact the expression of genes involved in polyamine biosynthesis and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in polyamine biosynthesis, leading to changes in gene expression and cellular metabolism . These interactions are essential for understanding its role in regulating cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity for extended periods, but its effects may diminish over time due to degradation . Long-term exposure to this compound can lead to alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can promote cell growth and differentiation, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the polyamine biosynthesis pathway. It interacts with enzymes such as ornithine decarboxylase and S-adenosylmethionine decarboxylase, influencing the levels of polyamines and other metabolites . These interactions are crucial for maintaining cellular homeostasis and regulating metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications . These factors are crucial for understanding its role in cellular processes and its potential therapeutic applications.

properties

IUPAC Name |

1-pyridin-4-ylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-5-1-2-9(11)8-3-6-12-7-4-8/h3-4,6-7,9H,1-2,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRNZARUDYNHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377982 | |

| Record name | 1-pyridin-4-ylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374064-03-6 | |

| Record name | 1,4-Butanediamine, 1-(4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374064-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-pyridin-4-ylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol](/img/structure/B1350069.png)

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)